2-(Piperazin-1-yl)pyrazine hydrochloride is a chemical compound characterized by a pyrazine ring that is substituted with a piperazine moiety. This compound falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. Its unique structure allows it to participate in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The compound is classified as an organic heterocyclic compound and can be sourced from various chemical suppliers. It is often synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. The International Union of Pure and Applied Chemistry name for this compound is 2-(1-piperazin-1-ylethyl)pyrazine hydrochloride, and its chemical formula is C10H16N4·HCl.
The synthesis of 2-(piperazin-1-yl)pyrazine hydrochloride typically involves a nucleophilic substitution reaction where a halogenated pyrazine reacts with piperazine. Common methods include:
The molecular structure of 2-(piperazin-1-yl)pyrazine hydrochloride features a pyrazine ring bonded to a piperazine group. The structural formula can be represented as follows:
Key structural data includes:
2-(Piperazin-1-yl)pyrazine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(piperazin-1-yl)pyrazine hydrochloride often involves its interaction with biological targets. Research indicates that it may exhibit antimicrobial and antiviral properties due to its ability to interact with specific enzymes or receptors within microbial cells or human tissues. The precise mechanism usually requires detailed biochemical studies to elucidate its interactions at the molecular level .
The physical properties of 2-(piperazin-1-yl)pyrazine hydrochloride include:
Chemical properties include:
Relevant data regarding these properties can be found in various chemical databases such as PubChem .
2-(Piperazin-1-yl)pyrazine hydrochloride has several applications in scientific research:
Research continues into its potential applications, particularly in drug development aimed at treating infectious diseases .
This comprehensive overview highlights the significance of 2-(piperazin-1-yl)pyrazine hydrochloride within both academic research and practical applications across various scientific fields.
Nucleophilic aromatic substitution (SNAr) is the predominant method for constructing the C–N bond between piperazine and pyrazine nuclei in 2-(piperazin-1-yl)pyrazine hydrochloride synthesis. This approach leverages the electron-deficient nature of halogenated pyrazines, where chloride or bromide atoms at the 2-position activate the ring toward displacement by nucleophiles like piperazine. The reaction typically employs molar ratios of 1:1 to 1:1.2 (pyrazinyl halide:piperazine) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, achieving yields of 74-93% at temperatures between 80-110°C after 8-24 hours [3] [9].
Protection-deprotection strategies significantly enhance selectivity and yield. N-Boc-piperazine serves as a key protected synthon, reacting with 2-chloropyrazine under alkaline conditions (Na₂CO₃ or K₂CO₃, 0.6–2.0 mol·L⁻¹) to form the Boc-protected intermediate. Subsequent acidic hydrolysis with HCl (1–6 mol·L⁻¹) in water or dioxane removes the Boc group, yielding the hydrochloride salt with >95% purity and total recoveries >80% [1] [9]. Catalyst systems also play a crucial role: palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable couplings at lower temperatures (25-40°C), while copper catalysts facilitate Ullmann-Goldberg-type reactions in electron-deficient heterocycles [9].
Table 1: Solvent and Catalyst Optimization in SNAr Reactions
Solvent System | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
DMF | K₂CO₃ | 110 | 12 | 74 | <3% disubstituted |
Acetonitrile | Pd(OAc)₂/Xantphos | 80 | 24 | 85 | <1% homocoupling |
Water | Na₂CO₃ | 25 | 5 | 93 | <0.5% hydrolysis |
Toluene | CuI/DMEDA | 100 | 18 | 68 | <5% dehalogenation |
Continuous flow reactors address key limitations of batch synthesis for 2-(piperazin-1-yl)pyrazine hydrochloride, particularly in controlling exothermic reactions and improving reaction efficiency. These systems enable precise temperature control (±2°C) and reduced reaction times by maintaining optimal mixing and heat transfer. A patented continuous process for analogous piperazinyl pyrazines demonstrates a 40% reduction in processing time and a 25% increase in yield compared to batch methods [2] [5]. In this setup, solutions of 2-chloropyrazine and piperazine (dissolved in methanol or ethanol) are pumped into a tubular reactor at controlled flow rates (typically 5–20 mL·min⁻¹). The reactor temperature (T₂) is maintained between 50–70°C, with residence times of 10–30 minutes, significantly shorter than batch durations [2].
Scale-up advantages include minimized byproduct formation (e.g., di-substituted impurities reduced to <0.5%) and consistent product quality across multi-kilogram batches. Ethylenediamine can be incorporated as a catalyst in the methanol solvent stream to accelerate displacement kinetics without requiring expensive palladium catalysts [2] [5]. Downstream processing integrates seamlessly with flow systems: the reaction mixture exits into crystallization tanks, where cooling to 0–5°C induces precipitation. Filtration and washing with cold methanol yield the hydrochloride salt with >99% purity, eliminating the need for chromatographic purification [2].
Table 2: Performance Comparison: Batch vs. Continuous Flow Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 5–24 h | 10–30 min | 90% reduction |
Temperature Control | ±10°C | ±2°C | 8°C refinement |
Throughput (kg·day⁻¹) | 5 | 25 | 5× increase |
Di-Substituted Impurity | 3–5% | 0.2–0.5% | 85% reduction |
Solvent Consumption (L·kg⁻¹) | 50 | 15 | 70% reduction |
Purification of 2-(piperazin-1-yl)pyrazine hydrochloride primarily relies on crystallization-driven processes due to their scalability and cost-effectiveness. The hydrochloride salt is crystallized from mixtures of ethanol/water (3:1 v/v) or isopropanol, with a 15–20°C·h⁻¹ cooling rate to afford needle-like crystals. This process achieves >99.5% chemical purity and reduces residual solvent levels to <500 ppm, meeting pharmaceutical-grade specifications [5] . Impurity rejection is optimized by pH control during acidification: maintaining the reaction mixture at pH 2.0–3.0 with HCl precipitates the target compound while keeping unreacted starting materials and disubstituted byproducts soluble. Recrystallization further diminishes these impurities to <0.1% [1] .
Chromatographic methods, though less industrially favored, resolve challenging purifications. Reverse-phase C18 silica chromatography with acetonitrile/water gradients (5–40% ACN over 30 minutes) separates the product from structurally similar contaminants like 2,5-bis(piperazin-1-yl)pyrazine. However, yield losses of 15–25% and high solvent consumption (200–500 L·kg⁻¹) limit chromatography to analytical validation or small-scale intermediates [3] [7].
For Boc-protected intermediates, anti-solvent crystallization using acetone or methyl tert-butyl ether (MTBE) effectively isolates the adduct. The diacetate salt form offers another purification pathway, leveraging acetone-induced precipitation to remove ethylene diamine or triazine byproducts common in piperazine synthesis. This method delivers 98% recovery with contaminant levels below 0.3% .
Table 3: Crystallization Optimization Parameters for 2-(Piperazin-1-yl)pyrazine Hydrochloride
Crystallization Solvent | Cooling Rate (°C·h⁻¹) | Final Purity (%) | Key Impurities Removed | Yield (%) |
---|---|---|---|---|
Ethanol/Water (3:1) | 15 | 99.5 | Di-substituted pyrazine (<0.1%) | 88 |
Isopropanol | 20 | 99.2 | Chloropyrazine (<0.05%) | 92 |
Acetone (anti-solvent) | 10 | 98.8 | Ethylene diamine derivatives (0.2%) | 85 |
Methanol/MTBE (1:4) | 30 | 99.7 | Hydrolysis byproducts (<0.1%) | 90 |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1